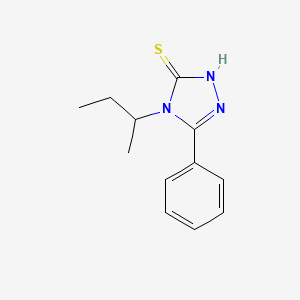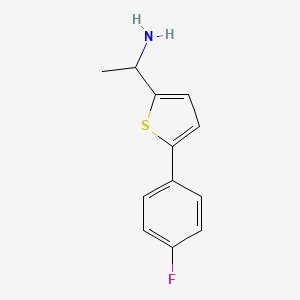
2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid
Overview
Description
“2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles has increased dramatically in the recent decade due to its versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is represented by the SMILES stringCCn1cc (cn1)-c2cc (C (O)=O)c3ccccc3n2 . The InChI code for this compound is 1S/C15H13N3O2/c1-2-18-9-10 (8-16-18)14-7-12 (15 (19)20)11-5-3-4-6-13 (11)17-14/h3-9H,2H2,1H3, (H,19,20) . Physical And Chemical Properties Analysis
The molecular weight of “2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is 267.28 . It is provided in powder form .Scientific Research Applications
Antibacterial and Antifungal Applications
2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid, as part of the pyrazole derivatives, has been noted for its antibacterial and antifungal properties. These compounds can be designed to target specific bacteria and fungi, providing a pathway for new antibiotic and antifungal drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory agents. This could lead to treatments for conditions like arthritis or other inflammatory diseases .
Anticancer Applications
Pyrazole derivatives have shown potential in anticancer research. They can be synthesized to interact with various cancer cell lines, offering a route for novel cancer therapies .
Analgesic Applications
The analgesic (pain-relieving) properties of these molecules suggest they could be used in the development of new pain management medications .
Anticonvulsant Applications
As anticonvulsants, pyrazole derivatives could contribute to the treatment of seizure disorders, expanding the arsenal of drugs available for epilepsy management .
Anthelmintic Applications
These compounds have also been identified with anthelmintic activity, which means they could be used to develop treatments against parasitic worms .
Antioxidant Applications
The antioxidant capacity of pyrazole derivatives indicates their potential use in combating oxidative stress-related diseases .
Herbicidal Applications
Lastly, their herbicidal activity suggests a role in agriculture, where they could be formulated into products to control weeds and other unwanted plant growth .
Safety and Hazards
Future Directions
The study on N-heterocycles like “2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” has dramatically increased due to its versatility in many significant fields . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Mechanism of Action
Target of Action
Quinoline and pyrazole derivatives, which are structural components of this compound, have been associated with a wide range of biological activities .
Mode of Action
It’s known that quinoline and pyrazole derivatives interact with cellular targets, leading to changes in cell function
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
The compound’s molecular weight (23923 g/mol) and predicted properties such as boiling point (4632±300 °C) and density (139±01 g/cm3) suggest that it may have favorable pharmacokinetic properties .
Result of Action
A related compound was found to have potent antipromastigote activity, suggesting that it may have significant effects at the molecular and cellular level .
properties
IUPAC Name |
2-pyrazol-1-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-8-12(16-7-3-6-14-16)15-11-5-2-1-4-9(10)11/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVCCXZRAYMRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N3C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




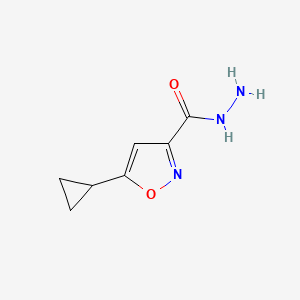
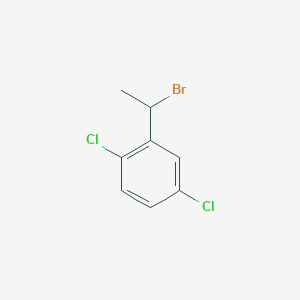
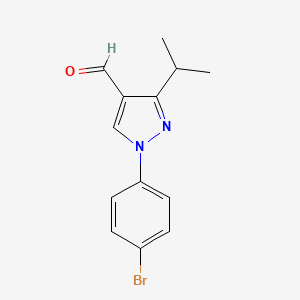

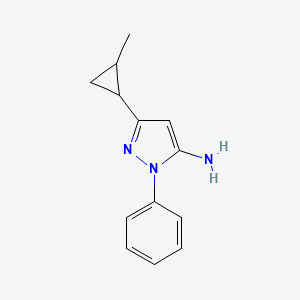
![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)




![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)
